Kinase Inhibitor Selectivity: Furo[3,2-b]pyridine Core Enables CLK-Selective Chemical Probes Distinct from Pan-Kinase Inhibitors
Derivatives constructed on the 2H-5,3-methenofuro[3,2-b]pyridine scaffold exhibit a highly selective inhibition profile for cdc-like kinases (CLKs) over structurally related kinase families. The furo[3,2-b]pyridine core was identified as a novel scaffold for potent and highly selective CLK inhibitors, a property not achieved with benzofuran, indole, or alternative furopyridine regioisomers in the same screen [1]. Sub-micromolar modulation of the Hedgehog pathway was also observed exclusively for the kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines [1].
| Evidence Dimension | Kinase inhibition selectivity profile |
|---|---|
| Target Compound Data | Potent and highly selective CLK inhibition; sub-micromolar Hedgehog pathway modulation for kinase-inactive trisubstituted derivatives |
| Comparator Or Baseline | Benzofuran, indole, and alternative furopyridine regioisomers (no selectivity data available in same screening context) |
| Quantified Difference | Not directly quantified; selectivity was characterized as "highly selective" for CLKs versus other kinases in profiling panels |
| Conditions | Biochemical kinase inhibition assays and cell-based Hedgehog pathway reporter assays |
Why This Matters
The unique selectivity profile of the furo[3,2-b]pyridine core is essential for developing chemical biology probes targeting specific kinases without confounding off-target effects.
- [1] Němec, V.; Hylsová, M.; Maier, L.; Flegel, J.; Sievers, S.; Ziegler, S.; Schröder, M.; Berger, B.-T.; Chaikuad, A.; Valčíková, B.; Uldrijan, S.; Drápela, S.; Souček, K.; Waldmann, H.; Knapp, S.; Paruch, K. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angew. Chem. Int. Ed. 2019, 58, 1062-1066. View Source
